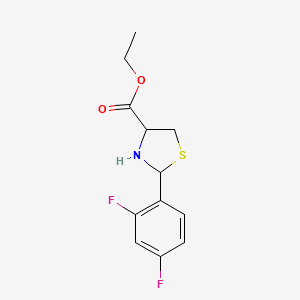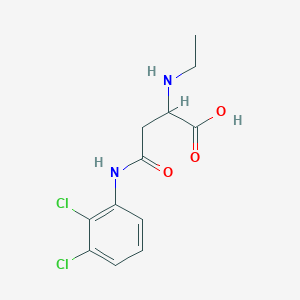![molecular formula C31H30N8O B2471605 1-(4-Benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one CAS No. 902622-24-6](/img/structure/B2471605.png)
1-(4-Benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one is a useful research compound. Its molecular formula is C31H30N8O and its molecular weight is 530.636. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antibacterial Activity
The chemical compound has been explored for its antibacterial properties. The synthesis involved the condensation of 1-(4-(4-benzylpiperazin-1-yl)phenyl) ethanone with aryl aldehydes to yield specific compounds. These compounds were further processed under microwave irradiation, leading to the creation of new compounds with significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Activity and Molecular Modeling
Further research into the compound's applications highlights its antimicrobial potential. Novel compounds synthesized through reductive amination processes exhibited considerable antibacterial and antifungal properties. The study also delved into molecular docking studies to elucidate the structural basis of the antimicrobial activity, indicating a promising avenue for developing therapeutic agents (Mandala et al., 2013).
Stereochemical Assignment and Crystallography
Crystallography studies have been conducted to understand the stereochemical properties of similar compounds. The research employed single crystal X-ray diffraction to determine the relative configurations within the molecular structures, aiding in the understanding of molecular interactions and properties (Christensen et al., 2011).
Applications in Central Nervous System Receptor Affinity
The compound has been synthesized and tested for its interaction with central nervous system receptors. Notably, a derivative exhibited promising interaction with σ1-receptors, indicating potential applications in neurological research and therapy (Beduerftig, Weigl, & Wünsch, 2001).
Structural, Vibrational, and UV/Vis Studies
In-depth structural, vibrational, and UV/Vis studies have been carried out on similar compounds. These studies involve advanced computational methods like density functional theory and multi-reference ab initio methods, providing insights into the molecular structure, vibrational spectra, and biological activity predictions (Shundalau et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N8O/c40-28(37-20-18-36(19-21-37)22-23-10-3-1-4-11-23)17-9-16-27-33-34-31-38(27)26-15-8-7-14-25(26)30-32-29(35-39(30)31)24-12-5-2-6-13-24/h1-6,10-13,25-26,29-30,32,35H,7-9,14-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVQYOJUEJRPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)N5CCN(CC5)CC6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine](/img/structure/B2471522.png)
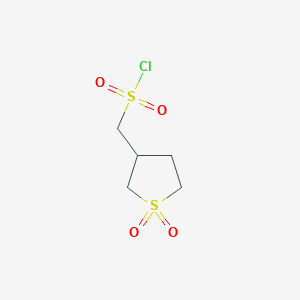
![5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2471527.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2471528.png)
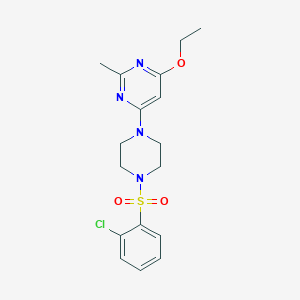

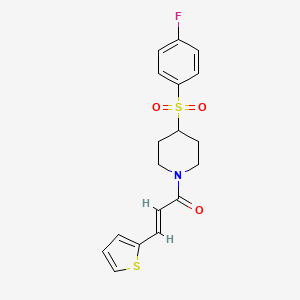

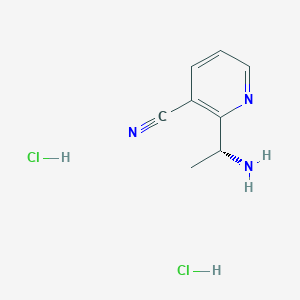
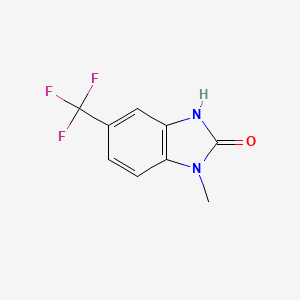
![3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide](/img/structure/B2471541.png)
